![molecular formula C9H5NO2 B13800948 Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
Furo[2,3-g]-1,2-benzisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-g]-1,2-benzisoxazole(9CI): is a heterocyclic compound that contains a fused ring system composed of a furan ring and a benzisoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-g]-1,2-benzisoxazole(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated precursors in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound(9CI) may involve scalable synthetic routes such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Furo[2,3-g]-1,2-benzisoxazole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzisoxazole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Furo[2,3-g]-1,2-benzisoxazole(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Furo[2,3-g]-1,2-benzisoxazole(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Furo[2,3-d]pyrimidine: Another fused heterocyclic compound with similar structural features.
Furo[2,3-b]quinoxaline: Known for its biological activities and synthetic versatility.
Furo[2,3-c]pyrazole: Studied for its diverse pharmacological properties.
Uniqueness: Furo[2,3-g]-1,2-benzisoxazole(9CI) is unique due to its specific ring fusion pattern and the presence of both furan and benzisoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H5NO2 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
furo[2,3-g][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-7(3-4-11-8)9-6(1)5-10-12-9/h1-5H |
InChI-Schlüssel |
AQZWXSMYCPLRDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CO2)C3=C1C=NO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



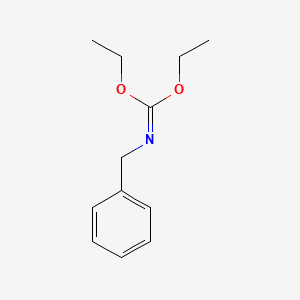
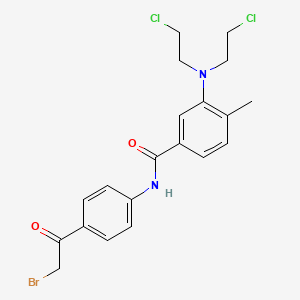
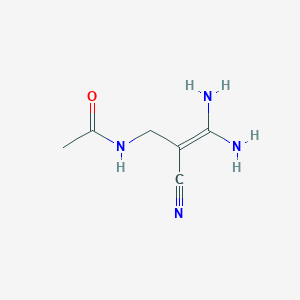
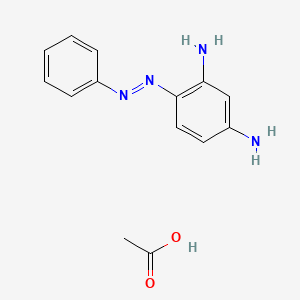
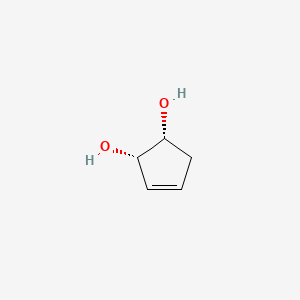
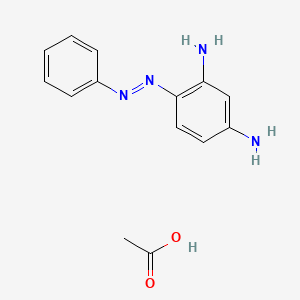

![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)

![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)
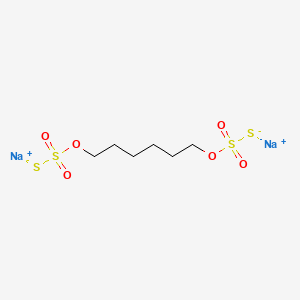
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)

